molecular formula C7H18N2 B085936 N1,N1-diethylpropane-1,2-diamine CAS No. 14642-66-1

N1,N1-diethylpropane-1,2-diamine

Cat. No. B085936
CAS RN: 14642-66-1
M. Wt: 130.23 g/mol
InChI Key: ZGZHNQPTNCGKHS-UHFFFAOYSA-N
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Description

Synthesis Analysis N1,N1-diethylpropane-1,2-diamine and related compounds are synthesized through various chemical processes. Notably, the synthesis of similar compounds like N1-arylsulfonyl-N2-(1-aryl)ethyl-3-phenylpropane-1,2-diamines has been described, emphasizing the interactions with receptors such as the calcium sensing receptor (CaSR) (Dauban et al., 2000). Other research focuses on the synthesis of isomers and their structural transformations, as seen in studies involving derivatives of propane-1,3-diamine (Mukherjee et al., 1990).

Molecular Structure Analysis The molecular structure of compounds like N1,N1-diethylpropane-1,2-diamine is intricate, often featuring octahedral environments around metal atoms and specific chelate ring conformations. For example, studies on bis(N1‐isopropyl‐2‐methylpropane‐1,2‐diamine)diisothiocyanatocadmium(II) reveal detailed structural insights (Pariya et al., 1996).

Chemical Reactions and Properties The 1,2-diamine structure, a motif present in N1,N1-diethylpropane-1,2-diamine, plays a significant role in various chemical reactions and possesses interesting biological activity. These reactions are often metal-catalyzed and involve complex interactions (Cardona & Goti, 2009).

Physical Properties Analysis The physical properties of such diamines, including phase transitions and crystal structures, have been extensively studied. For instance, the thermal-induced solid-state phase transition of certain isomers highlights the complex physical behavior of these compounds (Mukherjee et al., 1990).

Scientific Research Applications

  • Calcimimetic Properties : N1-arylsulfonyl-N2-(1-aryl)ethyl-3-phenylpropane-1,2-diamines exhibit calcimimetic properties, which refers to their ability to mimic the action of calcium on tissues. These compounds show significant stimulation of inositol phosphate (IP) production in cells expressing the calcium sensing receptor (CaSR) (Dauban et al., 2000).

  • Complexation with Metals : The dithiocarbamates of N1,N1-diethylpropane-1,2-diamine derivatives can complex with metals. These complexes, characterized by various spectroscopic techniques, display interesting structural and electronic properties (Halimehjani et al., 2019).

  • Biological Activity : The 1,2-diamine motif, as seen in N1,N1-diethylpropane-1,2-diamine derivatives, is present in many biologically active natural products and pharmaceutical agents. These compounds find use in various medicinal applications including antiarrhythmic, antihypertensive, and anticancer drugs (Michalson & Szmuszkovicz, 1989).

  • Metal-Catalyzed Diamination Reactions : N1,N1-diethylpropane-1,2-diamine and its derivatives are crucial in metal-catalyzed diamination reactions. These reactions are important for synthesizing compounds with 1,2-diamine structures, commonly found in natural products and drug molecules (Cardona & Goti, 2009).

  • Corrosion Inhibition : Derivatives of N1,N1-diethylpropane-1,2-diamine, such as diamines DETA, TETA, and PEHA, have been studied for their corrosion inhibition properties on steel surfaces. Computational and experimental analyses demonstrate their effectiveness in protecting metal surfaces (Saha et al., 2018).

  • Catalytic Applications : The compound has been used in the preparation and characterization of acidic ionic liquids, which showed high efficiency as catalysts in multicomponent reactions (Zare et al., 2017).

  • Synthesis of Polymers : The derivatives have been employed in the synthesis and characterization of metal complexes used as precatalysts for rac-lactide polymerization, demonstrating the importance of these compounds in polymer chemistry (Kang et al., 2019).

Safety And Hazards

“N1,N1-diethylpropane-1,2-diamine” is a hazardous substance. It is flammable and can cause skin and eye irritation . It may also cause respiratory irritation .

properties

IUPAC Name

1-N,1-N-diethylpropane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2/c1-4-9(5-2)6-7(3)8/h7H,4-6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZHNQPTNCGKHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Aminopropyl)diethylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RG Ridley, W Hofheinz, H Matile, C Jaquet… - Antimicrobial agents …, 1996 - Am Soc Microbiol
We have synthesized several 4-aminoquinolines with shortened side chains that retain activity against chloroquine-resistant isolates of Plasmodium falciparum malaria (W. Hofheinz, C. …
Number of citations: 267 journals.asm.org

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